molecular formula C22H22N2O4S B3468314 (2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3468314
M. Wt: 410.5 g/mol
InChI Key: RMBYATBARCRXMJ-UHFFFAOYSA-N
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Description

(2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a naphthylsulfonyl group connected via a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable piperazine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-METHOXYPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of methoxyphenyl and naphthylsulfonyl groups. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-21-9-5-4-8-20(21)22(25)23-12-14-24(15-13-23)29(26,27)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBYATBARCRXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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